N-(Cyclopropylmethyl)cyclohexanamine hydrochloride
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Description
Synthesis Analysis
The synthesis of cyclohexylamine derivatives involves various chemical reactions and conditions. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involves the use of aryl substituents and is characterized by spectroscopic methods such as IR and NMR . Similarly, the preparation of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes is achieved through analytical and spectroscopic methods, indicating the versatility of cyclohexylamine as a ligand for metal complexation . These studies demonstrate the synthetic routes that could be relevant for the synthesis of "N-(Cyclopropylmethyl)cyclohexanamine hydrochloride".
Molecular Structure Analysis
The molecular structure of cyclohexylamine derivatives is often elucidated using X-ray crystallography. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide shows that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond . Similarly, the structure of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine reveals a chair conformation for the cyclohexane ring and provides details on bond lengths and angles . These findings help in understanding the three-dimensional arrangement of atoms in cyclohexylamine derivatives.
Chemical Reactions Analysis
Cyclohexylamine derivatives undergo various chemical reactions. For instance, the reaction of N-2-(1,1-dichloroalkylidene) cyclohexylamines with sodium methylate in methanol leads to the formation of N-2-(1,1-dimethoxyalkylidene)-cyclohexylamines . The reactivity of these compounds can be influenced by the nature of the substituents and the reaction conditions, which is important for the functionalization of the cyclohexylamine core.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexylamine derivatives are closely related to their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the electrochemical properties of metal complexes of cyclohexylamine derivatives are dependent on the redox behavior of the metal ions . Additionally, the hydrogen bonding patterns in these compounds can influence their solid-state arrangements and interactions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(cyclopropylmethyl)cyclohexanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-4-10(5-3-1)11-8-9-6-7-9;/h9-11H,1-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUJPGHIBRTMCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2CC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586377 |
Source
|
Record name | N-(Cyclopropylmethyl)cyclohexanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopropylmethyl)cyclohexanamine hydrochloride | |
CAS RN |
99175-39-0 |
Source
|
Record name | N-(Cyclopropylmethyl)cyclohexanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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